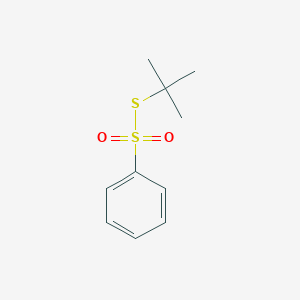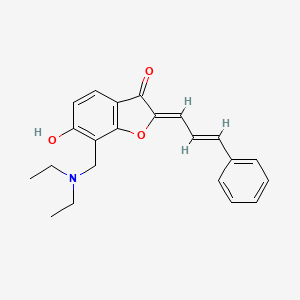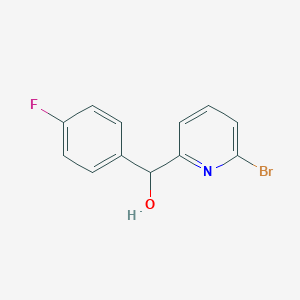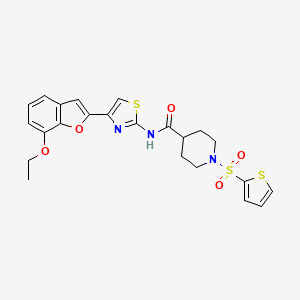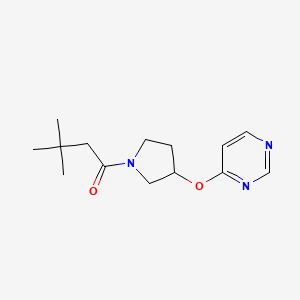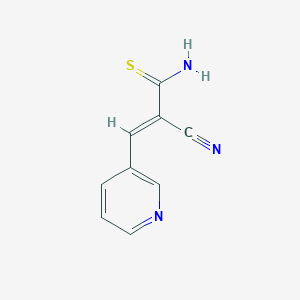![molecular formula C13H9F3N4S B2400619 2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439107-82-1](/img/structure/B2400619.png)
2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound with the molecular formula C13H9F3N4S . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, which are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Wissenschaftliche Forschungsanwendungen
Organic Chemistry Synthesis
This compound is used in the synthesis of 1,2,4-triazolo[1,5-a]pyridines . The synthesis process is catalyst-free, additive-free, and eco-friendly, and it involves the use of enaminonitriles and benzohydrazides . This method demonstrates a broad substrate scope and good functional group tolerance .
Antifungal Applications
1,2,4-Triazolo[1,5-a]pyrimidines, which include the compound , have been applied extensively as antifungal agents . They are used in the development of new fungicides .
Antitumor Applications
These compounds have shown potential in antitumor applications . They are found in numerous structures in medicinal chemistry that exhibit immense biological activities .
Antibacterial Applications
1,2,4-Triazolo[1,5-a]pyrimidines are also used as antibacterial agents . They have shown effectiveness against various bacterial strains .
Antiviral Applications
These compounds have been used in the development of antiviral drugs . They have shown potential in inhibiting various viruses .
Herbicidal Applications
1,2,4-Triazolo[1,5-a]pyrimidines are used in the development of new herbicides . They have shown effectiveness in controlling various types of weeds .
Insecticidal Applications
These compounds have been used in the development of insecticides . They have shown potential in controlling various types of insects .
Material Science Applications
1,2,4-Triazolo[1,5-a]pyrimidines have various applications in the material sciences fields . They are often used in the synthesis of transition metal complexes .
Wirkmechanismus
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives interact with the enzyme dihydroorotate dehydrogenase (dhodh) . The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system .
Biochemical Pathways
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can affect various biological activities, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Result of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains .
Action Environment
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
Eigenschaften
IUPAC Name |
2-methylsulfanyl-7-phenyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-21-12-18-11-17-10(13(14,15)16)7-9(20(11)19-12)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOZGLJKQGEPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=N1)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2400536.png)
![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2400537.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2400538.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2400539.png)
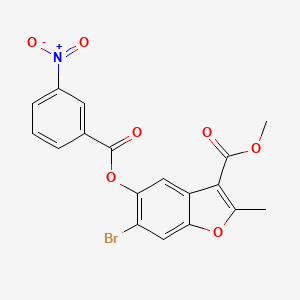
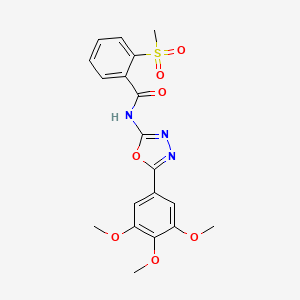
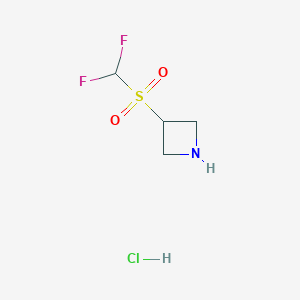
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2400547.png)
